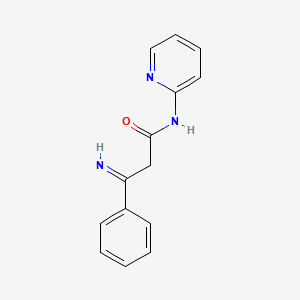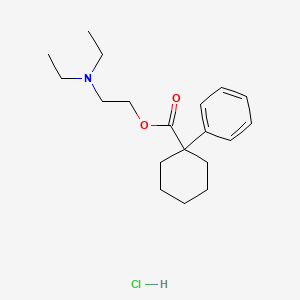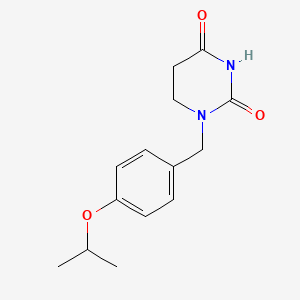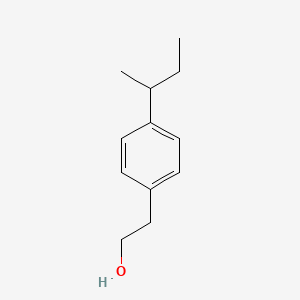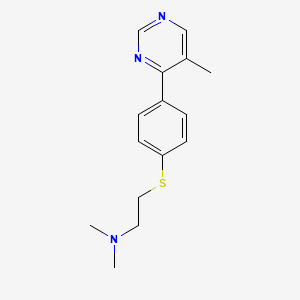
N-(4-Fluoro-2-((5-fluoro-2-(methylamino)phenyl)dithio)phenyl)-N-methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Fluoro-2-((5-fluoro-2-(methylamino)phenyl)dithio)phenyl)-N-methylamine is a complex organic compound characterized by the presence of fluorine atoms, a methylamino group, and a dithio linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluoro-2-((5-fluoro-2-(methylamino)phenyl)dithio)phenyl)-N-methylamine typically involves a multi-step process. One common method includes the following steps:
Formation of the Dithio Linkage: This step involves the reaction of 5-fluoro-2-(methylamino)phenyl with a suitable sulfur donor to form the dithio linkage.
Introduction of Fluorine Atoms: Fluorination reactions are carried out using reagents such as N-fluoropyridinium salts.
Methylation: The final step involves the methylation of the amine group using methylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluoro-2-((5-fluoro-2-(methylamino)phenyl)dithio)phenyl)-N-methylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the fluorine-substituted positions.
Scientific Research Applications
N-(4-Fluoro-2-((5-fluoro-2-(methylamino)phenyl)dithio)phenyl)-N-methylamine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential use in drug development, particularly for its biological activity and pharmacological effects.
Materials Science: It is used in the synthesis of advanced materials with unique properties, such as high stability and reactivity.
Biological Research: The compound’s interactions with biological systems are explored to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(4-Fluoro-2-((5-fluoro-2-(methylamino)phenyl)dithio)phenyl)-N-methylamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The dithio linkage plays a crucial role in its reactivity and stability, influencing its overall activity in biological systems .
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide
- 5-Bromo-4-fluoro-2-methylaniline
Uniqueness
N-(4-Fluoro-2-((5-fluoro-2-(methylamino)phenyl)dithio)phenyl)-N-methylamine is unique due to its specific combination of fluorine atoms, methylamino group, and dithio linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
63755-13-5 |
|---|---|
Molecular Formula |
C14H14F2N2S2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
4-fluoro-2-[[5-fluoro-2-(methylamino)phenyl]disulfanyl]-N-methylaniline |
InChI |
InChI=1S/C14H14F2N2S2/c1-17-11-5-3-9(15)7-13(11)19-20-14-8-10(16)4-6-12(14)18-2/h3-8,17-18H,1-2H3 |
InChI Key |
MBGXLTQUIOPMFJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)F)SSC2=C(C=CC(=C2)F)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


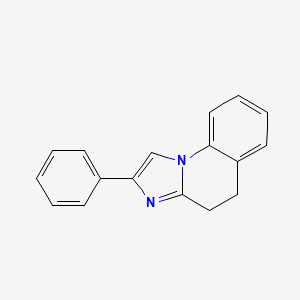
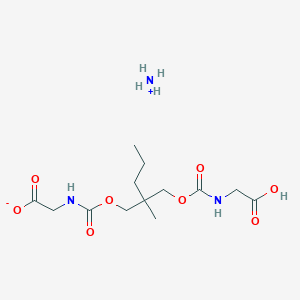
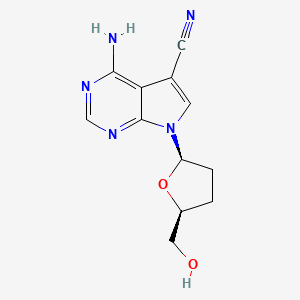
![N-[3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]tetradecanamide](/img/structure/B12793243.png)

